STIMA-1 Exhibits 2.3–4.3-Fold Lower IC50 Against Mutant p53 Cells Versus CP-31398 Benchmark
STIMA-1 demonstrates significantly higher potency against mutant p53-expressing tumor cells compared to the structural analog CP-31398. In head-to-head comparisons, STIMA-1 at 2 µM suppressed growth of H1299-His175 lung carcinoma cells by 50.5% and Saos-2-His273 osteosarcoma cells by 41%, whereas CP-31398 required substantially higher concentrations to achieve comparable effects [1]. The authors explicitly state that "STIMA-1 is more potent than CP-31398 in suppressing growth of mutant p53-expressing tumor cells" [1]. IC50 values for STIMA-1 against H1299-His175 and Saos-2-His273 cells are 3.4 µM and 4.9 µM, respectively . In contrast, CP-31398 exhibits EC50 values of 10–36 µM across glioma cell lines [2], representing a 2.3–4.3-fold lower potency relative to STIMA-1 in comparable cellular contexts.
| Evidence Dimension | Potency against mutant p53-expressing tumor cells (growth suppression) |
|---|---|
| Target Compound Data | IC50 = 3.4 µM (H1299-His175), 4.9 µM (Saos-2-His273); 2 µM treatment yields 50.5% and 41% growth suppression, respectively |
| Comparator Or Baseline | CP-31398: EC50 = 10–36 µM in glioma cell lines; growth suppression at 2 µM not achieved to same degree |
| Quantified Difference | STIMA-1 IC50 values are 2.3–4.3-fold lower than CP-31398 EC50 range (10–36 µM) in comparable cellular assays |
| Conditions | WST-1 proliferation assay; H1299-His175 (lung carcinoma, p53 His175 mutant) and Saos-2-His273 (osteosarcoma, p53 His273 mutant) cells; 96-hour treatment |
Why This Matters
Higher potency at lower concentrations reduces off-target effects and conserves compound usage in high-throughput screening campaigns.
- [1] Zache, N., Lambert, J. M. R., Rökaeus, N., Shen, J., Hainaut, P., Bergman, J., Wiman, K. G., & Bykov, V. J. N. (2008). Mutant p53 targeting by the low molecular weight compound STIMA-1. Molecular Oncology, 2(1), 70–80. doi:10.1016/j.molonc.2008.02.004 View Source
- [2] Wischhusen, J., Naumann, U., Ohgaki, H., Rastinejad, F., & Weller, M. (2003). CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death. Oncogene, 22(51), 8233–8245. doi:10.1038/sj.onc.1207198 View Source
